2-(Hydroxymethyl)-2-methylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,4-7)5(8)9/h7H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEPYPDPHNTXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6922-55-0 | |
| Record name | 2-(hydroxymethyl)-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Hydroxymethyl 2 Methylbutanoic Acid
Chemo-Synthetic Routes
Direct, single-step chemo-synthetic routes for 2-(Hydroxymethyl)-2-methylbutanoic acid are not extensively documented in readily available literature. However, its structure lends itself to multi-step synthesis based on established organic chemistry principles. A plausible approach involves the controlled oxidation of a suitable precursor like 2-ethyl-2-methyl-1,3-propanediol (B1362487). While biocatalytic oxidation is well-explored, chemical oxidation using selective reagents could achieve a similar transformation.
Another potential route starts from diethyl ethylmethylmalonate. This common starting material can be subjected to a sequence of reactions including reduction of one ester group to a hydroxymethyl group, followed by the hydrolysis of the remaining ester to a carboxylic acid. The synthesis of the related 2-methylbutanoic acid can be achieved via methods like the Grignard reaction with 2-chlorobutane (B165301) and carbon dioxide or by the saponification and decarboxylation of methyl ethyl acetoacetic ester. wikipedia.orgprepchem.com These routes could theoretically be adapted to introduce a hydroxymethyl group in a subsequent step.
For instance, the partial oxidation of 2-methyl-1,3-propanediol (B1210203) to produce methacrylic acid has been demonstrated using heteropolyacid catalysts. rsc.orgresearchgate.net This process proceeds through a 3-hydroxy-2-methylpropanal (B3052098) intermediate, showcasing that a primary alcohol can be oxidized in the presence of another functional group, a principle that could be applied to the synthesis of this compound from its corresponding diol. rsc.org
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis offers a powerful and stereoselective alternative to traditional chemical synthesis for producing chiral hydroxy acids. fao.org These methods often operate under mild conditions and can achieve high enantiopurity.
A key biocatalytic strategy for producing enantiomerically enriched this compound is the asymmetric oxidation of the prochiral diol, 2-ethyl-2-methyl-1,3-propanediol (EMPD). Research has identified specific microorganisms capable of performing this enantioselective transformation.
One notable example involves the soil bacterium Rhodococcus sp. 2N. nih.gov This strain was isolated for its ability to utilize 2,2-diethyl-1,3-propanediol (B89731) as a carbon source and was subsequently found to catalyze the (R)-selective oxidation of EMPD. nih.gov The transformation proceeds in two oxidative steps, converting only one of the two primary hydroxymethyl groups into a carboxylic acid. nih.gov Under optimized reaction conditions, this microbial process yields (R)-2-(Hydroxymethyl)-2-methylbutanoic acid with significant conversion and enantiomeric excess. nih.gov
Similar microbial oxidations of 2-substituted 1,3-propanediols have been reported using other bacterial strains, such as Acetobacter pasteurianus and Pseudomonas putida, to produce other chiral 2-hydroxymethylalkanoic acids, demonstrating the broad applicability of this desymmetrization strategy. rsc.org
Table 1: Microbial Asymmetric Oxidation of 2-Ethyl-2-methyl-1,3-propanediol (EMPD)
| Microorganism | Substrate | Product | Molar Conversion Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Rhodococcus sp. 2N | 2-Ethyl-2-methyl-1,3-propanediol (EMPD) | (R)-2-(Hydroxymethyl)-2-methylbutanoic acid | 47% | 65% (R) | nih.gov |
Beyond whole-cell biotransformations, isolated enzymes provide precise tools for synthesis. The enzymatic production of chiral α-hydroxy carboxylic acids is a well-established field, primarily relying on two main strategies: the kinetic resolution of racemic mixtures by hydrolases (like lipases or proteases) and the asymmetric reduction of α-keto acids by carbonyl reductases. fao.org
For example, whole cells of Gluconobacter oxydans are used to catalyze the oxidative biotransformation of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid, a process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes. rsc.org This demonstrates a similar enzymatic cascade that could be harnessed for the synthesis of this compound. Additionally, enzymes like papain have been used to synthesize co-oligomers of l-methionine (B1676389) and 2-hydroxy-4-(methylthio)butanoic acid, showcasing the utility of proteolytic enzymes in forming amide bonds with hydroxy acid analogues. rsc.org
Strategies for Chiral Resolution and Enantiopure Access
When a synthesis results in a racemic mixture (an equal mix of both enantiomers), a resolution step is necessary to isolate the individual enantiomers. Since enantiomers have identical physical properties, this is typically achieved by converting them into a mixture of diastereomers, which have different physical properties and can be separated. researchgate.net
A classical and common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic acid with an enantiomerically pure chiral base, such as naturally occurring alkaloids (e.g., brucine) or synthetic chiral amines. wikipedia.org The resulting diastereomeric salts can then be separated by fractional crystallization, after which the pure acid enantiomer is regenerated by acidification.
Enzymatic kinetic resolution is another powerful technique. This method exploits the enantioselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. researchgate.net For the related compound 2-methylbutanoic acid, lipases have been used for enantioselective esterification, where one enantiomer is converted to an ester while the other remains as the acid, allowing for their separation. researchgate.net A similar strategy could be applied to resolve racemic this compound.
Chemical Transformations and Derivatization for Research Purposes
For research and analytical applications, this compound can be chemically modified or derivatized. As a carboxylic acid, it can undergo standard transformations to yield esters, amides, and acid chlorides. wikipedia.org
This compound has also been utilized as a starting material in more complex syntheses. For example, 2-Hydroxy-2-methylbutyric acid is used to prepare the Cr(V) reagent sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V), which has applications in total synthesis projects. sigmaaldrich.com
For analytical purposes, particularly for gas chromatography (GC) and mass spectrometry (MS), derivatization is often required to increase the volatility and thermal stability of the analyte. The hydroxyl and carboxyl groups can be converted to their trimethylsilyl (B98337) (TMS) ether and ester, respectively. prepchem.com This derivatization is a common technique for the analysis of hydroxy acids. prepchem.com For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization reagents can be used to improve ionization efficiency and chromatographic separation. nih.gov
Stereochemical Investigations of 2 Hydroxymethyl 2 Methylbutanoic Acid
Enantiomeric Forms and Absolute Configuration Assignment
2-(Hydroxymethyl)-2-methylbutanoic acid possesses a single stereocenter at the C2 position, giving rise to two enantiomeric forms: (2R)-2-(hydroxymethyl)-2-methylbutanoic acid and (2S)-2-(hydroxymethyl)-2-methylbutanoic acid. The absolute configuration of these enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the four substituents attached to the chiral center.
For this compound, the substituents attached to the C2 carbon are a carboxyl group (-COOH), a hydroxymethyl group (-CH₂OH), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). The assignment of (R) or (S) configuration depends on the three-dimensional orientation of these groups.
The (2R)-enantiomer has the substituents arranged in a specific clockwise orientation according to CIP rules, while the (2S)-enantiomer has them in a counter-clockwise arrangement. These distinct spatial arrangements result in molecules that are mirror images of each other but are not identical.
Table 1: Enantiomeric Forms of this compound
| Enantiomer | IUPAC Name | PubChem CID |
| (2R) | (2R)-2-(hydroxymethyl)-2-methylbutanoic acid | 58841221 nih.gov |
| (2S) | (2S)-2-(hydroxymethyl)-2-methylbutanoic acid | 124539750 |
Influence of Stereoisomerism on Biological and Chemical Research Outcomes
The distinct three-dimensional structures of enantiomers lead to different interactions with other chiral molecules, such as enzymes, receptors, and other chiral reagents. This differential interaction is the basis for the varying biological activities and chemical reactivities of enantiomers.
While specific research detailing the differential biological activities of the enantiomers of this compound is not extensively documented in publicly available literature, the principles of stereochemistry dictate that they would likely exhibit different effects in biological systems. For instance, in the closely related compound 2-methylbutanoic acid, the (S)-enantiomer is known for its fruity aroma, found in many fruits like apples and apricots, whereas the (R)-enantiomer has a cheesy, sweaty odor and is found in cocoa beans. wikipedia.org This illustrates how a subtle change in stereochemistry can lead to vastly different sensory perceptions, a form of biological recognition.
In chemical research, the stereochemistry of a molecule is crucial for understanding reaction mechanisms and for the synthesis of complex, stereochemically defined products. The use of a single enantiomer of a chiral building block like this compound can be critical in asymmetric synthesis to control the stereochemical outcome of a reaction. The differential reactivity of the enantiomers with chiral reagents or catalysts is a fundamental principle exploited in stereoselective synthesis.
Development of Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Stereoselective synthesis aims to produce a single stereoisomer of a product. While specific, detailed stereoselective synthetic routes for both enantiomers of this compound are not widely reported, general strategies for the asymmetric synthesis of related α-hydroxy acids and α-alkylated carboxylic acids can be applied.
One common approach is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a reactant to control the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, the asymmetric synthesis of (R)-2-aryl-2-hydroxybutanoic acids has been achieved with high diastereoselectivity using menthyl as a chiral auxiliary. researchgate.net A similar strategy could potentially be adapted for the synthesis of the enantiomers of this compound.
Another powerful method is enzymatic resolution. This technique utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. For instance, lipases have been successfully used for the enantioselective esterification of racemic 2-methylbutanoic acid to produce the (S)-methyl ester, a key component of apple flavor. researchgate.net This approach could theoretically be applied to resolve a racemic mixture of this compound or its derivatives.
Asymmetric hydrogenation is another established method for creating chiral centers. For example, the enantiomers of 2-methylbutanoic acid can be obtained by the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst. wikipedia.org This type of catalytic asymmetric transformation is a cornerstone of modern organic synthesis and could be a viable route for the stereoselective synthesis of this compound.
Further research into the development of specific and efficient stereoselective synthetic pathways for (2R)- and (2S)-2-(hydroxymethyl)-2-methylbutanoic acid is essential for advancing studies into their unique chemical and biological properties.
Biochemical and Microbial Roles of 2 Hydroxymethyl 2 Methylbutanoic Acid in Research
Role as an Inducer of Microbial Growth
There is currently no available scientific evidence to suggest that 2-(hydroxymethyl)-2-methylbutanoic acid acts as an inducer of microbial growth. Studies on related compounds, such as 2-hydroxy-4-(methylthio)butanoic acid (HMB), have shown effects on microbial populations, particularly in ruminant digestive systems. nih.govnih.gov However, these findings cannot be directly attributed to this compound due to differences in their chemical structures.
Participation in Microbial Metabolic Pathways
The involvement of this compound in specific microbial metabolic pathways has not been described in the available literature. While the metabolism of other branched-chain fatty acids, like 2-methylbutanoic acid, is known in various bacteria, the metabolic fate of the hydroxymethyl-substituted version remains unelucidated. nih.gov For instance, 2-methylbutanoic acid is known to be a precursor for the biosynthesis of isoleucine in some anaerobic bacteria. nih.gov
Enzymatic Production of Other Organic Acids (e.g., 2-methyl-3-oxobutyric acid from L-malate degradation)
There is no information available that links this compound to the enzymatic production of other organic acids, such as 2-methyl-3-oxobutyric acid from L-malate degradation. The degradation of L-malate is a well-known process in malolactic fermentation, carried out by enzymes in organisms like Oenococcus oeni, but this pathway has not been associated with this compound.
Mechanisms of Interaction with Microbial Enzyme Systems
Specific mechanisms of interaction between this compound and microbial enzyme systems have not been documented. Research into how this particular compound might act as a substrate, inhibitor, or effector for microbial enzymes is not present in the current body of scientific literature.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating 2-(Hydroxymethyl)-2-methylbutanoic acid from reaction mixtures or complex sample matrices and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing polar organic acids like this compound. The separation is typically achieved on a C18 stationary phase. The mobile phase often consists of an aqueous component and an organic solvent like acetonitrile, with an acid modifier such as formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form for better retention and peak shape. chromatographyonline.com Purity is determined by the presence of a single, sharp peak, and quantification is achieved by comparing the peak area to that of a known standard.
Gas Chromatography (GC): For GC analysis, the volatility of the carboxylic acid must be increased through derivatization. A common approach is to convert the acid and alcohol groups into more volatile esters or silyl (B83357) ethers. For instance, derivatization with agents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) followed by GC-Mass Spectrometry (GC-MS) analysis allows for sensitive detection and quantification. researchgate.net This method has proven effective for various hydroxy acids in complex samples like wine and beer. researchgate.net
Ion Chromatography (IC): IC is another powerful technique for the analysis of small organic acids. nih.gov It separates analytes based on their ionic interactions with a charged stationary phase. When coupled with mass spectrometry, IC-MS provides high selectivity and sensitivity, allowing for the investigation of peak purity and the detection of co-eluting impurities, which can be challenging with other detectors. nih.govresearchgate.net
Table 1: Typical Chromatographic Methods for Hydroxy Acid Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detector | Application |
|---|---|---|---|---|---|
| Reversed-Phase HPLC | C18 (5 µm) | Water/Acetonitrile with 0.1% Formic Acid | Not required | UV, MS | Purity assessment, Quantification |
| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium | Required (e.g., silylation, esterification) | FID, MS | Trace analysis, Impurity profiling |
| Ion Chromatography (IC) | Anion exchange resin | Aqueous buffer (e.g., KOH gradient) | Not required | Conductivity, MS | Analysis in aqueous matrices |
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl, ethyl, and hydroxymethyl protons. The chemical shifts and splitting patterns (multiplicity) are dictated by the neighboring protons, confirming the connectivity of the atoms. docbrown.info While specific experimental data for this exact compound is sparse, data from its isomer, 2-hydroxy-2-methylbutanoic acid, shows characteristic signals for the methyl (singlet), ethyl (triplet and quartet), and exchangeable hydroxyl/carboxyl protons. chemicalbook.com For this compound, one would expect to see a singlet for the C2-methyl group, a triplet and quartet for the ethyl group, and a singlet or doublet for the hydroxymethyl protons, alongside the broad signal for the carboxylic acid proton.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Under Electron Ionization (EI), the molecule would fragment in a predictable way. For the related methyl ester of 2-hydroxy-2-methylbutanoic acid, characteristic fragments are observed that correspond to the loss of functional groups. nist.gov When coupled with liquid chromatography (LC-MS), electrospray ionization (ESI) is commonly used, which typically shows the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. chromatographyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹), another O-H stretching band for the primary alcohol (~3200-3500 cm⁻¹), and a sharp, strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹). nist.gov
Table 2: Expected Spectroscopic Data for this compound (C₅H₁₀O₃, MW: 118.13)
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ, ppm) | ~12 (s, 1H, -COOH), ~3.6 (s, 2H, -CH₂OH), ~1.8 (q, 2H, -CH₂CH₃), ~1.2 (s, 3H, -C(CH₃)-), ~0.9 (t, 3H, -CH₂CH₃) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~180 (-COOH), ~70 (-CH₂OH), ~50 (quaternary C), ~25 (-CH₂CH₃), ~20 (-C(CH₃)-), ~8 (-CH₂CH₃) |
| Mass Spec (ESI-) | Molecular Ion | m/z 117.05 [M-H]⁻ |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | 3500-3200 (alcohol O-H), 3300-2500 (acid O-H), 1725-1700 (C=O) |
Chiral Analytical Methodologies for Enantiomeric Excess Determination
Since the C2 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in many biological and pharmaceutical contexts.
Chiral Chromatography: This is the most direct method for separating enantiomers. It can be performed using either GC or HPLC with a chiral stationary phase (CSP). For related hydroxycarboxylic acids, CSPs based on quinine (B1679958) and quinidine (B1679956) carbamates have been successfully used in HPLC to achieve baseline separation under mass spectrometry-compatible conditions. nih.gov Another approach involves derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral column. mdpi.com
Circular Dichroism (CD) Spectroscopy: This optical technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra. While not a separative technique, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample by comparing its spectrum to that of a pure enantiomer. nih.govrsc.org The term enantiomeric excess refers to the percentage excess of one enantiomer over the other. masterorganicchemistry.com
Table 3: Methodologies for Chiral Analysis
| Method | Principle | Advantages | Common Application |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation, high resolution, applicable to many compounds. | Determination of enantiomeric ratio and purity. |
| Chiral GC | Separation on a chiral stationary phase, usually after derivatization. | High efficiency and sensitivity. | Analysis of volatile chiral compounds. |
| Diastereomeric Derivatization | Reaction with a chiral derivatizing agent to form diastereomers, separable on achiral columns. | Uses standard columns, well-established. | Indirect determination of enantiomeric composition. |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light by chiral molecules. | Non-destructive, requires small sample amount. | Rapid determination of enantiomeric excess (ee). |
Sample Preparation and Matrix Effects in Research Investigations
The analysis of this compound in complex samples, such as biological fluids or food products, requires effective sample preparation to remove interfering substances. researchgate.netpsu.edu
Sample Preparation Techniques: The primary goal is to isolate and concentrate the analyte while removing matrix components.
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous sample, the carboxylic acid can be protonated (made neutral) to facilitate its extraction into an organic solvent. mdpi.com
Solid-Phase Extraction (SPE): SPE is a highly versatile and common technique where the sample is passed through a solid sorbent that retains the analyte. psu.edu For a polar compound like this compound, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can provide excellent cleanup by removing both nonpolar and ionic interferences. chromatographyonline.com
Matrix Effects: In mass spectrometry-based analysis, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. chromatographyonline.comnih.gov This can significantly impact the accuracy and precision of quantitative results. Strategies to mitigate matrix effects include:
Improved Sample Cleanup: More selective extraction methods like SPE can remove the interfering components. psu.edu
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components is crucial. researchgate.net
Dilution: Simply diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect ionization. chromatographyonline.com
Use of an Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard, as it co-elutes and experiences the same matrix effects, allowing for accurate correction.
Applications of 2 Hydroxymethyl 2 Methylbutanoic Acid in Organic and Bio Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
A chiral building block, or chiron, is a stereochemically pure compound used as a starting material in the synthesis of more complex, enantiomerically pure molecules, such as pharmaceuticals and natural products. nih.gov The utility of a chiral building block is defined by its stereochemical integrity and the presence of versatile functional groups that allow for further chemical transformations.
2-(Hydroxymethyl)-2-methylbutanoic acid possesses a key structural feature for such applications: a quaternary chiral center at the C2 position. The presence of four different substituents (a methyl group, an ethyl group, a hydroxymethyl group, and a carboxylic acid group) at this center means the molecule exists as two non-superimposable mirror images or enantiomers, such as (2R)-2-(hydroxymethyl)-2-methylbutanoic acid. nih.gov The synthesis of molecules with quaternary stereocenters is a significant challenge in organic chemistry, making enantiopure compounds like this valuable starting points.
The dual functionality of the molecule further enhances its potential. The primary hydroxyl group and the carboxylic acid can be selectively modified or used as handles to connect the chiron to other parts of a target molecule. While extensive literature on the specific use of this compound in the total synthesis of complex natural products is not prominent, its structure is analogous to other α-hydroxy acids that are fundamental in synthetic strategies. researchgate.net Chiral building blocks are crucial in drug discovery for creating specific stereoisomers that exhibit desired biological activity. researchgate.net
Table 1: Structural Features of this compound as a Chiral Building Block
| Feature | Description | Synthetic Relevance |
| Quaternary Chiral Center | The C2 carbon is bonded to four different groups: -CH3, -C2H5, -CH2OH, and -COOH. | Provides a pre-defined stereocenter, avoiding the need for asymmetric synthesis steps later on. Valuable for building complex 3D molecular architectures. |
| Carboxylic Acid Group | An acidic functional group (-COOH). | Can be converted into esters, amides, acid chlorides, or reduced to an alcohol. Acts as a key point for forming peptide or ester linkages. |
| Hydroxymethyl Group | A primary alcohol functional group (-CH2OH). | Can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. Provides a nucleophilic handle for chain extension. |
| Bifunctionality | Presence of both an acid and an alcohol. | Allows for intramolecular cyclization to form lactones or for use as an A-B type monomer in polymerization. |
Role as a Precursor for Novel Organic Compounds
The reactivity of its two distinct functional groups makes this compound a versatile precursor for a range of novel organic compounds. The hydroxyl and carboxylic acid groups can be reacted independently or together to yield various derivatives.
Reactions of the Carboxylic Acid Group:
Esterification: Reacting the carboxylic acid with an alcohol under acidic conditions yields an ester. These esters could be explored as flavorings or plasticizers, analogous to esters of the related 2-methylbutanoic acid. wikipedia.orgresearchgate.net
Amidation: Reaction with an amine, typically using a coupling agent, forms an amide. This reaction is fundamental in peptide synthesis and the creation of novel polyamide materials.
Reduction: The carboxylic acid can be reduced using strong reducing agents like lithium aluminum hydride to yield 2-ethyl-2-methyl-1,3-propanediol (B1362487), a chiral diol.
Reactions of the Hydroxyl Group:
Oxidation: Selective oxidation of the primary hydroxyl group can yield a chiral aldehyde, 2-formyl-2-methylbutanoic acid, or, with further oxidation, a dicarboxylic acid, 2-carboxy-2-methylbutanoic acid.
Etherification: Conversion of the hydroxyl group to an ether, for example, through the Williamson ether synthesis, can introduce different alkyl or aryl groups.
Intramolecular Reactions:
Lactonization: Under appropriate conditions, the hydroxyl group can react with the activated carboxylic acid group within the same molecule to form a five-membered ring lactone (an intramolecular ester), specifically α-ethyl-α-methyl-γ-butyrolactone.
Table 2: Potential Novel Compounds Derived from this compound
| Derivative Compound Class | Required Reaction | Potential Application Area |
| Esters | Esterification of the -COOH group | Solvents, fragrances, plasticizers |
| Amides | Amidation of the -COOH group | Pharmaceutical intermediates, monomers |
| Chiral Diols | Reduction of the -COOH group | Chiral ligands, monomers for polyesters |
| Chiral Aldehyde-Acids | Selective oxidation of the -CH2OH group | Fine chemical synthesis intermediates |
| Lactones | Intramolecular esterification | Precursors for polymers, bioactive molecules |
Exploratory Applications in Materials Science and Polymer Chemistry
In materials science, bifunctional molecules are foundational for creating polymers. This compound, with its alcohol and carboxylic acid groups, fits the profile of an A-B type monomer, where A (hydroxyl) can react with B (carboxylic acid) of another monomer to form a polyester (B1180765) chain through step-growth polymerization.
While direct polymerization studies of this specific compound are not widely documented, its potential can be inferred from the well-established use of a structurally similar compound, 2,2-Bis(hydroxymethyl)butyric acid (DMBA). DMBA is a monomer used to impart water solubility and provide a crosslinking point in the synthesis of water-soluble polyurethanes and polyesters. chemicalbook.com The key difference is that DMBA possesses two hydroxyl groups and one carboxylic acid (an A2B monomer), which allows for the creation of branched or hyperbranched polymer architectures.
In contrast, this compound, as an A-B monomer, would be expected to form linear polyesters via self-condensation. These polyesters would have a repeating chiral unit, which could impart unique properties to the material, such as the ability to interact with polarized light or serve as a chiral stationary phase in chromatography. Furthermore, it could be used as a comonomer or a chain modifier in existing polymer systems to introduce pendant carboxylic acid groups (if polymerization occurs through the hydroxyl group) or pendant hydroxyl groups (if polymerization occurs through the acid group), thereby tuning the final properties of the material, such as adhesion, solubility, and reactivity.
Table 3: Comparative Features for Polymer Synthesis
| Feature | This compound | 2,2-Bis(hydroxymethyl)butyric Acid (DMBA) |
| IUPAC Name | This compound | 2,2-Bis(hydroxymethyl)butanoic acid |
| Monomer Type | A-B | A2B |
| Hydroxyl Groups | 1 | 2 |
| Carboxylic Acid Groups | 1 | 1 |
| Chirality | Chiral | Achiral |
| Expected Polymer Architecture | Linear Polyesters | Branched/Hyperbranched Polyesters & Polyurethanes |
| Potential Function | Introduces chirality into the polymer backbone; forms linear chains. | Acts as a hydrophilic modifier and crosslinking agent. chemicalbook.com |
Computational and Theoretical Studies on 2 Hydroxymethyl 2 Methylbutanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 2-(Hydroxymethyl)-2-methylbutanoic acid and how its shape influences its interactions. The presence of a chiral center and several rotatable bonds means that the molecule can exist in various spatial arrangements, or conformations.
Conformational analysis of this compound involves the systematic exploration of its potential energy surface to identify stable conformers. This is typically achieved using molecular mechanics force fields. These studies are crucial for predicting the most likely shapes the molecule will adopt in different environments, which in turn dictates its physical properties and biological activity. The identification of the global minimum energy conformation, along with other low-energy conformers, provides a basis for understanding how the molecule might bind to biological targets. researchgate.net The α-carbon of 2-hydroxy-2-methylbutanoic acid is chiral, leading to the existence of two enantiomers. researchgate.netresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock are employed to calculate a range of molecular descriptors that are not readily accessible through experimental means alone. researchgate.net
These calculations can predict the distribution of electron density within the molecule, which is key to understanding its reactivity. For instance, the calculation of electrostatic potential maps can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, quantum chemical methods are used to determine properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting the molecule's reactivity in chemical reactions.
The computed properties for the related compound (2R)-2-(hydroxymethyl)-2-methylbutanoic acid are available through public databases and provide a valuable resource for theoretical studies. nih.gov
Computed Molecular Properties of (2R)-2-(hydroxymethyl)-2-methylbutanoic acid
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 132.16 g/mol | PubChem |
| XLogP3-AA | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 132.078644241 Da | PubChem |
| Topological Polar Surface Area | 57.5 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Formal Charge | 0 | PubChem |
This data is based on computational predictions. nih.gov
In Silico Studies of Biochemical Interactions and Pathways
In silico studies are instrumental in predicting how this compound may interact with biological systems and its potential role in biochemical pathways. These computational approaches can simulate the interaction of the molecule with proteins and other biological macromolecules, offering insights into its potential biological function and metabolism.
Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.net By docking this compound into the active sites of various enzymes, researchers can hypothesize its potential role as a substrate, inhibitor, or modulator. For example, understanding its interaction with metabolic enzymes can help to predict its metabolic fate.
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling can be performed to predict the pharmacokinetic properties of the compound. nih.govmdpi.com These computational models use the molecule's structure to estimate properties like its solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.com A related compound, 2-Hydroxy-2-methylbutyric acid, is known to be involved in the metabolism of the amino acid isoleucine and is associated with certain inborn errors of metabolism. hmdb.ca In silico studies can help to elucidate the specific enzymatic reactions and transport processes involved in its biochemical pathways.
Molecular dynamics simulations can further refine the understanding of these interactions by modeling the dynamic behavior of the molecule-protein complex over time, providing a more realistic representation of the biochemical environment. nih.gov
Future Research Directions and Challenges for 2 Hydroxymethyl 2 Methylbutanoic Acid
Advancements in Asymmetric Synthesis and Sustainable Production
The generation of enantiomerically pure 2-(hydroxymethyl)-2-methylbutanoic acid is a primary hurdle that needs to be addressed to unlock its full potential. Future research will likely focus on developing efficient asymmetric synthetic routes. While methods for the asymmetric hydrogenation of related compounds like tiglic acid using ruthenium-BINAP catalysts have been established for producing enantiomers of 2-methylbutanoic acid, similar strategies for the hydroxymethylated analogue are yet to be extensively explored. wikipedia.org The development of novel chiral catalysts and optimization of reaction conditions will be paramount in achieving high enantiomeric excess.
Furthermore, the principles of green chemistry and sustainable production are increasingly integral to modern chemical synthesis. Future endeavors should prioritize the use of environmentally benign reagents, solvents, and catalytic systems. Biocatalysis, for instance, offers a promising and sustainable alternative to traditional chemical synthesis. The stereoselective biocatalytic synthesis of the related compound (S)-2-hydroxy-2-methylbutyric acid has been achieved using hydroxynitrile lyase, suggesting that enzymatic or microbial fermentation routes could be developed for this compound. nih.gov Investigating and engineering specific enzymes or microbial strains capable of producing this target molecule from renewable feedstocks will be a significant area of future research.
Deeper Elucidation of Biochemical and Microbial Roles
The biochemical and microbial significance of this compound is largely uncharted territory. While the metabolic pathways of the related 2-methylbutanoic acid are better understood, particularly its origin from the catabolism of L-isoleucine in microorganisms like Bacillus spizizenii, the role of the hydroxymethyl group in biological systems is unknown. nih.govresearchgate.net Future research should aim to identify if this compound is a natural metabolite in any organism and to delineate the enzymatic pathways responsible for its biosynthesis and degradation.
Investigating the potential microbial production of this compound through fermentation is a key future direction. google.com This could involve screening diverse microbial populations for its natural production or employing synthetic biology approaches to engineer microorganisms with the desired metabolic pathways. Understanding the microbial enzymology could not only provide a sustainable production method but also offer insights into its physiological function in microorganisms. For instance, studies on the fermentation of beverages with shiitake mushrooms have revealed novel biogenetic pathways for related chiral esters, highlighting the potential for discovering unique metabolic routes in fungi. nih.gov
Expansion of Research Applications in Niche Chemical Fields
The unique structural features of this compound, namely its chirality and the presence of both a carboxylic acid and a primary alcohol functional group, make it an attractive candidate as a chiral building block in organic synthesis. Future research should explore its utility in the synthesis of complex, high-value molecules such as pharmaceuticals, agrochemicals, and specialty polymers. The presence of multiple reactive sites allows for the creation of diverse molecular architectures.
One promising area of application lies in the field of specialized polymers. The related compound, 2,2-bis(hydroxymethyl)butyric acid, is utilized as a monomer for creating water-soluble polyurethanes and polyesters. This suggests that this compound could be a valuable monomer for the synthesis of novel biodegradable polymers with specific thermal or mechanical properties. Its chiral nature could also be exploited to create polymers with unique stereochemistry-dependent characteristics.
Overcoming Analytical Complexities for Comprehensive Characterization
The comprehensive characterization of this compound, particularly the separation and quantification of its enantiomers, presents significant analytical challenges. The development of robust analytical methods is crucial for quality control in its synthesis and for studying its biochemical roles. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the analysis of chiral compounds. nih.gov However, the separation of stereoisomers often requires the use of specialized chiral stationary phases or derivatization with chiral reagents. researchgate.netwvu.edumdpi.com
Future research should focus on developing and validating specific analytical methods for this compound. This includes the optimization of chromatographic conditions for efficient enantioseparation. Advanced techniques like supercritical fluid chromatography (SFC) could also be explored as a greener alternative to traditional HPLC. researchgate.net Furthermore, nuclear magnetic resonance (NMR) spectroscopy, while a powerful tool for structural elucidation, can present challenges in the analysis of complex mixtures and in distinguishing between stereoisomers without the use of chiral solvating or derivatizing agents. Overcoming these analytical hurdles will be essential for advancing the research and application of this compound.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(Hydroxymethyl)-2-methylbutanoic acid?
- Answer :
- IR Spectroscopy : Identifies hydroxyl (-OH) and carboxylic acid (-COOH) functional groups via characteristic absorption bands (e.g., broad O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry (ESI-LC/MS/MS) : Determines molecular weight ([M+H]⁺/[M-H]⁻ ions) and fragmentation patterns. For example, ESI-LC/MS/MS was critical in identifying photodegradation products of structurally related compounds .
- HPLC-UV : Quantifies purity and monitors degradation kinetics. Reverse-phase C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) are commonly used .
- NMR (1H/13C) : Assigns stereochemistry and confirms structure (e.g., distinguishing hydroxymethyl (-CH2OH) from hydroxy (-OH) groups).
Q. What synthetic strategies are effective for preparing derivatives of this compound?
- Answer :
- Esterification : Protect the carboxylic acid group using methanol/H₂SO₄ to form methyl esters, enabling further reactions on the hydroxymethyl moiety.
- Protection/Deprotection : Use benzyloxycarbonyl (Cbz) groups to protect amines in related compounds , which can be adapted for hydroxymethyl protection.
- Thiazolidinone Derivatives : Coupling with aldehydes (e.g., 5-benzylidene-4-oxo-2-thioxothiazolidine) via nucleophilic addition, as seen in structurally similar compounds .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the photostability of this compound in pharmaceutical formulations?
- Answer :
- UV Exposure Setup : Irradiate aqueous solutions (pH 4–9) with UV light (e.g., 254 nm) in controlled environments (e.g., quartz cells).
- Analytical Workflow :
- HPLC-UV : Monitor parent compound degradation over time (e.g., 0–14 days) using a C18 column and gradient elution .
- ESI-LC/MS/MS : Identify photoproducts via fragmentation patterns (e.g., m/z shifts indicating elimination of 2-methylbutanoic acid or decarboxylation) .
- Variables to Test : pH, excipient interactions, and light intensity.
Q. How can contradictory data on degradation pathways of this compound be resolved?
- Answer :
- Controlled Replication : Repeat experiments under reported conditions (e.g., solvent systems, light sources) to isolate variables causing discrepancies.
- Advanced MS/MS Analysis : Compare fragment ion profiles (e.g., m/z 191 corresponds to elimination of 2-methylbutanoic acid ).
- Computational Modeling : Use density functional theory (DFT) to predict energetically favorable degradation pathways and validate with experimental data.
Q. What computational tools are suitable for predicting the metabolic fate of this compound?
- Answer :
- Reaxys/PubChem Databases : Cross-reference metabolic pathways of structurally similar hydroxy acids (e.g., 2-hydroxy-2-methylbutyric acid ).
- Molecular Docking : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite.
- QSAR Modeling : Predict bioavailability and toxicity using tools like ADMETLab 2.0.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
